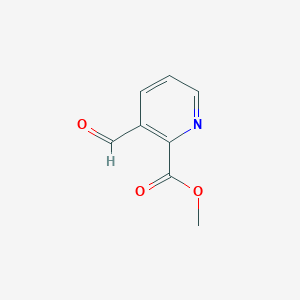

Methyl 3-formylpicolinate

Description

Properties

IUPAC Name |

methyl 3-formylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXKRBGWRMVIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446739 | |

| Record name | Methyl 3-formylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133155-82-5 | |

| Record name | 2-Pyridinecarboxylic acid, 3-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133155-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-formylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-formylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Formylpicolinate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formylpicolinate, also known by its systematic name methyl 3-formylpyridine-2-carboxylate, is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a methyl ester and an aldehyde group on the pyridine ring makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on data-driven insights and practical experimental considerations.

Chemical Properties

While comprehensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available information and comparison with structurally similar compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₇NO₃ | Calculated |

| Molecular Weight | 165.15 g/mol | Calculated |

| CAS Number | 25230-59-5 | [1][2][3][4] |

| Appearance | Not specified; likely a solid | Inferred from related compounds and storage information |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | Likely soluble in common organic solvents like ethanol, DMSO.[2] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C.[1] | This suggests potential sensitivity to air or moisture. |

Safety and Handling:

Safety data sheets for this compound indicate that it is a hazardous substance. It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.9-4.1 ppm.

-

A singlet for the aldehyde proton (-CHO) is anticipated in the downfield region, typically between 9.8 and 10.2 ppm.

-

The pyridine ring protons will appear as multiplets in the aromatic region (7.5-9.0 ppm), with their specific chemical shifts and coupling constants determined by the substitution pattern.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester group is expected around 165-170 ppm.

-

The carbonyl carbon of the aldehyde group should appear further downfield, in the range of 190-195 ppm.

-

The methyl carbon of the ester will be observed around 52-55 ppm.

-

The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm).

-

Infrared (IR) Spectroscopy (Predicted):

-

A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

Another strong C=O stretching band for the aldehyde carbonyl group should be present, typically in the range of 1690-1715 cm⁻¹.

-

Characteristic C-H stretching vibrations for the aldehyde proton may be observed as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O stretching vibrations for the ester group will likely appear in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

-

The molecular ion peak (M⁺) would be observed at m/z = 165.

-

Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 134, and the loss of the formyl group (-CHO), leading to a fragment at m/z = 136.

Reactivity

The reactivity of this compound is dictated by the interplay of its three key structural features: the electron-deficient pyridine ring, the electrophilic aldehyde group, and the ester functionality.

Reactions Involving the Aldehyde Group

The aldehyde group is a primary site for nucleophilic attack and can undergo a variety of transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (pyridine-2,3-dicarboxylic acid monomethyl ester) using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (methyl 3-(hydroxymethyl)picolinate) using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester.

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can be converted to a secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds.

Reactions Involving the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-formylpicolinic acid) under either acidic or basic conditions.

-

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group.

-

Amidation: Reaction with an amine can convert the ester into an amide.

Reactions Involving the Pyridine Ring

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is generally less facile than in benzene rings unless activated by strongly electron-withdrawing groups. The existing substituents will direct incoming nucleophiles.

Experimental Protocols

General Procedure for the Synthesis of this compound (Hypothetical):

A plausible synthetic route could involve the oxidation of the corresponding alcohol, methyl 3-(hydroxymethyl)picolinate.

-

Dissolve methyl 3-(hydroxymethyl)picolinate in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion , quench the reaction and work up the mixture by washing with aqueous solutions to remove the oxidant byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

To aid in the conceptual understanding of the structure and reactivity of this compound, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel chemical entities. While a complete, publicly available dataset of its properties is currently lacking, this guide provides a foundational understanding of its chemical nature and reactivity based on its structural features and comparison to related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in organic synthesis and drug discovery.

References

- 1. 25230-59-5 | CAS DataBase [m.chemicalbook.com]

- 2. EP3180004B1 - Cancer therapeutics - Google Patents [patents.google.com]

- 3. WO2019043208A1 - Dihydroquinolinones - Google Patents [patents.google.com]

- 4. 21908-07-6(2-formyl-3-Pyridinecarboxylic acid ethyl ester) | Kuujia.com [ko.kuujia.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of Methyl 3-formylpicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 3-formylpicolinate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related compounds such as methyl picolinate, 3-picoline, and other substituted pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.8 | Doublet of doublets (dd) | 1H | H-6 (Pyridine ring) |

| ~8.2 | Doublet of doublets (dd) | 1H | H-4 (Pyridine ring) |

| ~7.6 | Doublet of doublets (dd) | 1H | H-5 (Pyridine ring) |

| ~4.0 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~165 | Ester carbonyl carbon (C=O) |

| ~153 | C-2 (Pyridine ring) |

| ~150 | C-6 (Pyridine ring) |

| ~137 | C-4 (Pyridine ring) |

| ~133 | C-3 (Pyridine ring) |

| ~128 | C-5 (Pyridine ring) |

| ~53 | Methyl ester carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | C-H stretching (aromatic) |

| ~2950 | Weak | C-H stretching (methyl) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1725 | Strong | C=O stretching (ester carbonyl) |

| ~1700 | Strong | C=O stretching (aldehyde carbonyl) |

| ~1580, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1280 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular ion) |

| 134 | [M - OCH₃]⁺ |

| 106 | [M - COOCH₃]⁺ |

| 78 | Pyridine fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation (for ESI):

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (EI):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: A suitable range to include the expected molecular ion and fragment ions (e.g., m/z 40-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Stability and Storage of Methyl 3-formylpicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formylpicolinate is a valuable building block in pharmaceutical and agrochemical research, prized for its unique arrangement of a pyridine ring, an aldehyde, and a methyl ester. The inherent reactivity of these functional groups necessitates a thorough understanding of its stability profile to ensure the integrity of research and development activities. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of this compound.

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to mitigate the risk of degradation from environmental factors such as temperature, moisture, and air.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | The aldehyde and pyridine moieties can be sensitive to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |

| Moisture | Dry/Anhydrous | The ester linkage is susceptible to hydrolysis. A dry environment minimizes this risk. |

| Light | Amber vial/Protection from light | While specific photostability data is limited, aromatic aldehydes can be light-sensitive. Protection from light is a standard precautionary measure. |

| Container | Tightly sealed | Prevents the ingress of moisture and air. |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, its chemical structure suggests several potential degradation pathways based on the reactivity of its functional groups. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Oxidation of the Aldehyde Group

The formyl (aldehyde) group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 2-(methoxycarbonyl)pyridine-3-carboxylic acid. This is a common degradation pathway for aromatic aldehydes.[1]

Hydrolysis of the Methyl Ester

The methyl ester group can undergo hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, to yield 3-formylpicolinic acid.

Photodegradation

Aromatic pyridine compounds can be susceptible to photodegradation. While the specific products for this compound are not documented, UV irradiation can lead to complex degradation pathways in pyridine-containing molecules.

A logical representation of the relationship between storage conditions and the stability of this compound is depicted below.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-formylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route to methyl 3-formylpicolinate, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the selective oxidation of methyl 3-methylpicolinate, detailing the reaction mechanism, key intermediates, and a representative experimental protocol. This document also presents spectroscopic data for the starting material and predicted data for the final product to aid in characterization.

Introduction

This compound is a pyridine derivative of interest in the synthesis of complex heterocyclic scaffolds for pharmaceutical applications. Its bifunctional nature, possessing both a methyl ester and an aldehyde group, makes it a versatile intermediate for a variety of chemical transformations. This guide outlines a plausible and efficient synthetic approach starting from the commercially available methyl 3-methylpicolinate.

Proposed Synthetic Pathway: Oxidation of Methyl 3-Methylpicolinate

The most direct route to this compound is the selective oxidation of the methyl group of methyl 3-methylpicolinate. Several methods are available for the oxidation of benzylic and related methyl groups. Among these, the Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established and effective method for the conversion of activated methyl groups to aldehydes.[1][2][3] While a specific protocol for the oxidation of methyl 3-methylpicolinate is not widely reported, the oxidation of other methyl-substituted pyridines and quinolines with SeO₂ to the corresponding aldehydes has been documented.[4]

The overall transformation is depicted below:

Caption: Proposed synthesis of this compound via Riley oxidation.

Reaction Mechanism: The Riley Oxidation

The Riley oxidation of an activated methyl group, such as the one in methyl 3-methylpicolinate, is believed to proceed through a series of steps involving an initial ene reaction followed by a[5]-sigmatropic rearrangement.[6][7]

The proposed mechanism is as follows:

-

Ene Reaction: The reaction is initiated by an ene reaction between the methyl group of methyl 3-methylpicolinate and selenium dioxide.

-

[5]-Sigmatropic Rearrangement: The resulting allylic seleninic acid undergoes a[5]-sigmatropic rearrangement to form a selenium(II) ester.

-

Hydrolysis: This intermediate is then hydrolyzed to yield the corresponding alcohol, methyl 3-(hydroxymethyl)picolinate.

-

Further Oxidation: The alcohol is then further oxidized by selenium dioxide to the final aldehyde product, this compound.

Caption: Key stages in the proposed Riley oxidation mechanism.

Experimental Protocol

The following is a representative experimental protocol for the oxidation of methyl 3-methylpicolinate based on known procedures for the Riley oxidation of similar substrates.[6] Note: This protocol is a guideline and may require optimization for yield and purity.

Materials:

-

Methyl 3-methylpicolinate

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Diethyl ether

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Pressure-equalizing dropping funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-methylpicolinate (1.0 eq) in 1,4-dioxane.

-

Reagent Addition: In a separate flask, prepare a solution of selenium dioxide (1.1 eq) in a minimal amount of water and 1,4-dioxane.

-

Reaction: Heat the solution of methyl 3-methylpicolinate to reflux. Add the selenium dioxide solution dropwise to the refluxing mixture over a period of 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether.

-

Filtration: Filter the mixture through a pad of Celite® to remove the precipitated selenium metal. Wash the filter cake with diethyl ether.

-

Extraction and Drying: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthesis. Please note that the yield is an estimate based on similar reactions and may vary.

| Parameter | Value | Reference/Comment |

| Starting Material | Methyl 3-methylpicolinate | Commercially available |

| Reagent | Selenium dioxide (SeO₂) | 1.1 equivalents |

| Solvent | 1,4-Dioxane/Water | |

| Reaction Temperature | Reflux | Approximately 101 °C |

| Reaction Time | 2-6 hours | Monitor by TLC |

| Representative Yield | 40-60% | Estimated based on analogous reactions[4] |

Spectroscopic Data

Methyl 3-methylpicolinate (Starting Material)

| Spectroscopic Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~8.5 (s, 1H, H2-pyridine), ~7.6 (d, 1H, H4-pyridine), ~7.3 (d, 1H, H5-pyridine), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~166 (C=O), ~150-125 (pyridine carbons), ~52 (-OCH₃), ~18 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1590, 1470 (C=C, C=N aromatic ring stretch) |

| Mass Spectrometry (EI) | m/z 151 (M⁺), 120 (M⁺ - OCH₃), 92 (M⁺ - COOCH₃) |

This compound (Product)

The following are predicted spectroscopic data for the target compound, this compound.

| Spectroscopic Technique | Predicted Features |

| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), ~8.8 (s, 1H, H2-pyridine), ~8.2 (d, 1H, H4-pyridine), ~7.5 (d, 1H, H5-pyridine), ~4.0 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~192 (-CHO), ~165 (C=O), ~155-125 (pyridine carbons), ~53 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3050 (aromatic C-H stretch), ~2850, 2750 (aldehyde C-H stretch), ~1730 (C=O ester stretch), ~1700 (C=O aldehyde stretch), ~1590, 1470 (C=C, C=N aromatic ring stretch) |

| Mass Spectrometry (EI) | m/z 165 (M⁺), 134 (M⁺ - OCH₃), 106 (M⁺ - COOCH₃) |

Intermediates

The primary isolable intermediate in the proposed synthesis is methyl 3-(hydroxymethyl)picolinate . Depending on the reaction conditions, it may be possible to isolate this alcohol before it is further oxidized to the aldehyde. The presence of this intermediate can be monitored by TLC during the reaction.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: A step-by-step workflow for the synthesis and purification.

Conclusion

This technical guide outlines a viable synthetic route for the preparation of this compound via the Riley oxidation of methyl 3-methylpicolinate. While this method is based on established chemical principles, optimization of the reaction conditions may be necessary to achieve high yields and purity. The provided mechanistic insights, experimental protocol, and spectroscopic data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Riley Oxidation | NROChemistry [nrochemistry.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]

- 10. Methyl picolinate(2459-07-6) IR Spectrum [chemicalbook.com]

Starting Materials for the Synthesis of Methyl 3-Formylpicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential starting materials and synthetic strategies for the preparation of Methyl 3-formylpicolinate, a key intermediate in pharmaceutical research and development. Due to the absence of a single, established public-domain synthesis protocol for this specific molecule, this document outlines plausible synthetic routes derived from established methodologies for analogous pyridine and benzoate derivatives.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its structure, featuring a methyl ester and a formyl group on the pyridine ring, allows for a variety of subsequent chemical transformations. This guide explores viable starting materials and detailed experimental approaches to facilitate its synthesis in a laboratory setting.

Proposed Synthetic Pathways and Starting Materials

Two primary strategies are proposed for the synthesis of this compound, based on analogous reactions found in the chemical literature. These pathways differ in their starting materials and the sequence of functional group introduction.

Pathway 1: Oxidation of a Methyl-Substituted Picolinate

This approach begins with a commercially available or readily synthesized methyl-substituted picolinate and proceeds through the oxidation of the methyl group to a formyl group. A plausible starting material for this route is Methyl 3-methylpicolinate .

Pathway 2: Functionalization of a Pre-formed Pyridine Ring

This strategy involves starting with a simpler, functionalized pyridine derivative and subsequently introducing the required methyl ester and formyl groups. A potential starting material for this route is 3-Methylpyridine (3-Picoline) .[1][2]

The following sections detail the experimental protocols for these proposed pathways, along with the necessary reagents and conditions.

Experimental Protocols

Pathway 1: From Methyl 3-methylpicolinate

This pathway focuses on the selective oxidation of the methyl group at the 3-position of the pyridine ring.

Step 1: Synthesis of Methyl 3-methyl-2-nitropicolinate (Intermediate)

This initial step is analogous to the nitration of substituted pyridines and benzoates.[3][4]

-

Materials: Methyl 3-methylpicolinate, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

-

Procedure:

-

Cool a flask containing concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add Methyl 3-methylpicolinate to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of Methyl 3-methylpicolinate, keeping the internal temperature below 15 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for a specified time to ensure complete nitration.

-

Pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

-

Step 2: Conversion to Methyl 3-(dichloromethyl)-2-nitropicolinate

This step involves the radical chlorination of the methyl group, a common transformation for activating a methyl group for subsequent hydrolysis to an aldehyde.[5]

-

Materials: Methyl 3-methyl-2-nitropicolinate, Chlorine gas, Dichloromethane (or Dichloroethane), UV light source.

-

Procedure:

-

Dissolve Methyl 3-methyl-2-nitropicolinate in dichloromethane in a reaction vessel equipped with a gas inlet and a condenser.

-

Irradiate the solution with a UV lamp to initiate the radical reaction.

-

Bubble chlorine gas through the solution at a controlled rate. Monitor the reaction progress by GC or TLC.

-

Once the starting material is consumed, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine.

-

The solvent can be removed under reduced pressure to yield the crude dichloromethyl intermediate.

-

Step 3: Hydrolysis to Methyl 3-formyl-2-nitropicolinate

The dichloromethyl group is hydrolyzed to the desired formyl group.[5]

-

Materials: Methyl 3-(dichloromethyl)-2-nitropicolinate, Zinc Chloride, Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), Water.

-

Procedure:

-

To the crude Methyl 3-(dichloromethyl)-2-nitropicolinate, add an aqueous solution of zinc chloride and a phase transfer catalyst.

-

Heat the biphasic mixture with vigorous stirring. The hydrolysis is typically carried out at elevated temperatures.

-

Monitor the reaction by TLC or LC-MS until the hydrolysis is complete.

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

Step 4: Reduction of the Nitro Group (if necessary for the final target)

If the final desired product is this compound without the nitro group, a reduction step is necessary.

-

Materials: Methyl 3-formyl-2-nitropicolinate, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol or Methanol.

-

Procedure:

-

Dissolve the nitro compound in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (or use a hydrogen balloon).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product.

-

Pathway 2: From 3-Methylpyridine (3-Picoline)

This pathway builds the desired functionality onto the basic 3-picoline scaffold.

Step 1: Synthesis of 3-Methylpyridine (3-Picoline)

For research purposes, 3-picoline is typically purchased commercially. However, it can be synthesized from basic feedstocks.[1][2]

-

Starting Materials: Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid.[1][2]

-

General Procedure: The synthesis involves a continuous or discontinuous reaction in a high-pressure reactor at elevated temperatures (e.g., 260-300°C) and pressures (e.g., 30-130 bar).[2] A catalyst solution containing ammonia and acetic acid is used.[1][2]

Step 2: Oxidation of 3-Picoline to Picolinic Acid

The methyl group of 3-picoline can be oxidized to a carboxylic acid.

-

Materials: 3-Methylpyridine, a strong oxidizing agent (e.g., Potassium permanganate).

-

Procedure:

-

Heat a mixture of 3-Methylpyridine and an aqueous solution of potassium permanganate under reflux.

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the picolinic acid.

-

Collect the product by filtration.

-

Step 3: Esterification to Methyl Picolinate

The carboxylic acid is converted to its methyl ester.

-

Materials: 3-Picolinic acid, Methanol, Sulfuric acid (catalyst).

-

Procedure:

-

Reflux a solution of 3-picolinic acid in methanol with a catalytic amount of concentrated sulfuric acid.

-

After the reaction is complete, cool the mixture and neutralize it.

-

Extract the methyl ester with an organic solvent.

-

Dry and concentrate the organic layer to obtain the product.

-

Step 4: Formylation of the Pyridine Ring

Direct formylation of the pyridine ring at the 3-position can be challenging. A more controlled approach would involve lithiation followed by reaction with a formylating agent.

-

Materials: Methyl picolinate, a strong base (e.g., n-butyllithium), a formylating agent (e.g., N,N-Dimethylformamide - DMF).

-

Procedure:

-

Dissolve methyl picolinate in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a solution of n-butyllithium.

-

After stirring for a period to allow for metalation, add DMF.

-

Allow the reaction to warm to room temperature and then quench with an aqueous solution.

-

Extract the product, dry the organic layer, and purify by chromatography.

-

Data Presentation

The following table summarizes the key quantitative data associated with analogous reactions, which can serve as a benchmark for the synthesis of this compound.

| Reaction Step (Analogous) | Starting Material | Product | Reagents | Yield (%) | Reference |

| Nitration | 2-Chloro-3-methylpyridine | 2-Chloro-3-methyl-5-nitropyridine | Conc. H₂SO₄, Conc. HNO₃ | High | [3] |

| Cyanation | 2-Chloro-3-methyl-5-nitropyridine | 2-Cyano-3-methyl-5-nitropyridine | K₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃ | - | [3] |

| Hydrolysis | 2-Cyano-3-methyl-5-nitropyridine | 3-Methyl-5-nitropicolinic acid | H₂SO₄, H₂O | - | [3] |

| Esterification | 3-Methyl-5-nitropicolinic acid | Methyl 3-methyl-5-nitropicolinate | CH₃OH, H₂SO₄ | 85-95 | [3] |

| Reduction | Methyl 3-methyl-5-nitropicolinate | Methyl 5-amino-3-methylpicolinate | H₂, Pd/C | >95 | [3] |

| Nitration | Methyl benzoate | Methyl 3-nitrobenzoate | Conc. H₂SO₄, Conc. HNO₃ | - | [4] |

| Picoline Synthesis | Formaldehyde, Paracetaldehyde | 3-Picoline | NH₃, Acetic Acid | 64.6 | [1][2] |

| Chlorination & Hydrolysis | Methyl 3-methyl-2-nitrobenzoate | Methyl 3-formyl-2-nitrobenzoate | Cl₂, H₂O, ZnCl₂ | - | [5] |

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflows.

Caption: Proposed synthetic workflow starting from Methyl 3-methylpicolinate.

Caption: Proposed synthetic workflow starting from 3-Methylpyridine.

References

- 1. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 2. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chemhume.co.uk [chemhume.co.uk]

- 5. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]

"Methyl 3-formylpicolinate safety data sheet and handling precautions"

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-formylpicolinate was publicly available at the time of this writing. The following information is based on the safety data for its structural isomer, Methyl 5-formylpicolinate (CAS No. 55876-91-0) . This guide is intended for use by trained professionals, such as researchers, scientists, and drug development experts, who can interpret this data in the context of the specific laboratory and experimental conditions. The information provided should be used as a preliminary safety guide and not as a direct substitute for a compound-specific SDS.

Introduction

This compound is a chemical compound of interest in organic synthesis and medicinal chemistry. Due to the lack of specific safety and toxicological data, a cautious approach to its handling is imperative. This guide provides a summary of the known safety information for a closely related structural isomer, Methyl 5-formylpicolinate, to inform on potential hazards and appropriate handling procedures.

Hazard Identification and Classification

Based on the data for Methyl 5-formylpicolinate, the primary hazards are not fully characterized. However, based on the functional groups present (an aldehyde, an ester, and a pyridine ring), potential hazards may include skin, eye, and respiratory tract irritation. Similar compounds are often classified as harmful if swallowed.

GHS Hazard Statements (Anticipated based on structural analog):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements (Anticipated based on structural analog):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the properties of its structural isomer, Methyl 5-formylpicolinate.

| Property | Value (for Methyl 5-formylpicolinate) |

| Molecular Formula | C8H7NO3 |

| Molecular Weight | 165.15 g/mol |

| CAS Number | 55876-91-0 |

Note: The physical and chemical properties of this compound are expected to be similar but not identical to its isomer.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1]

-

Avoid inhalation of dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| Protection Type | Recommendation |

| Eye/Face Protection | Use chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.[1]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |

Accidental Release Measures

In the event of a spill, follow the emergency procedures outlined below.

Workflow for Chemical Spill Response

Caption: Workflow for handling a chemical spill.

Toxicological Information

There is no specific toxicological data for this compound. For its isomer, Methyl 5-formylpicolinate, the toxicological properties have not been thoroughly investigated.[1] It is recommended to handle this compound as potentially hazardous.

Experimental Protocols

No specific experimental protocols detailing the safe handling of this compound were found in the public domain. Researchers should develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the information from this guide and other relevant chemical safety resources.

Conclusion

Given the absence of a specific Safety Data Sheet for this compound, a conservative approach to its handling is essential. The information provided in this guide, based on its structural isomer, offers a starting point for developing safe laboratory practices. All work with this compound should be conducted by qualified personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of Methyl 3-formylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of Methyl 3-formylpicolinate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available 3-Methylpicolinic acid, which undergoes esterification to yield Methyl 3-methylpicolinate. Subsequent selective oxidation of the methyl group affords the target aldehyde, this compound. This protocol includes detailed methodologies, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both an aldehyde and a methyl ester on a pyridine scaffold, allows for diverse chemical modifications and the construction of complex molecular architectures. A reliable and well-documented synthetic protocol is therefore highly desirable for researchers in the field of drug discovery and development. The following protocol outlines a robust and accessible method for the preparation of this compound.

Experimental Workflow

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. These values are representative of typical yields and purities for these types of reactions.

| Step | Reactant | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1 | 3-Methylpicolinic acid | Methyl 3-methylpicolinate | H₂SO₄ (cat.), Methanol | 85 - 95 | >98 |

| 2 | Methyl 3-methylpicolinate | This compound | Selenium Dioxide (SeO₂) | 60 - 75 | >97 |

Detailed Experimental Protocols

Step 1: Esterification of 3-Methylpicolinic Acid to Methyl 3-methylpicolinate

Materials:

-

3-Methylpicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methylpicolinic acid (1.0 eq).

-

Add anhydrous methanol (10-20 mL per gram of starting material).

-

Stir the suspension and cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

-

Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-methylpicolinate as a crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Oxidation of Methyl 3-methylpicolinate to this compound

Materials:

-

Methyl 3-methylpicolinate

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Celite®

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-methylpicolinate (1.0 eq) and anhydrous 1,4-dioxane (10-15 mL per gram of starting material).

-

Add selenium dioxide (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional 1,4-dioxane.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Handle selenium dioxide with extreme caution due to its high toxicity. Avoid inhalation of dust and contact with skin.

-

Concentrated sulfuric acid is highly corrosive. Handle with care.

-

Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for Utilizing Methyl 3-formylpicolinate in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multi-Component Reactions

Multi-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse chemical libraries. Among the most prominent MCRs are the Passerini and Ugi reactions, which are particularly well-suited for the synthesis of peptidomimetics and heterocyclic scaffolds of interest in drug discovery. Pyridine aldehydes, such as Methyl 3-formylpicolinate, are valuable building blocks in these reactions due to the introduction of a nitrogen-containing heterocycle, a common motif in pharmaceuticals.

Application Notes

General Reactivity and Applications

This compound, as a pyridine aldehyde, is expected to readily participate in both Passerini and Ugi reactions. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the aldehyde carbonyl group, potentially facilitating the initial steps of these reactions. The ester functionality at the 2-position and the nitrogen atom of the pyridine ring offer sites for post-MCR modifications, further expanding the molecular diversity of the products.

The products derived from these reactions are rich in functionalities and possess desirable features for drug candidates, including amide bonds and heterocyclic cores.

| Reaction Type | Reactants with this compound | Expected Product | Potential Applications |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy-β-picolinoyl-amides | Synthesis of peptidomimetics, enzyme inhibitors, and functionalized heterocycles. |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino-β-picolinoyl-amides | Rapid generation of diverse libraries for high-throughput screening, synthesis of complex scaffolds for lead optimization. |

Representative Multi-Component Reaction of a Pyridine Aldehyde

To illustrate the typical conditions and outcomes of MCRs involving pyridine aldehydes, the following data for a three-component synthesis of functionalized pyridines is presented.[2]

| Aldehyde | Malononitrile (equiv.) | 2-Mercaptopyridine (equiv.) | Base (equiv.) | Conditions | Time | Yield (%) |

| Benzaldehyde | 2 | 1 | K₂CO₃ (1) | Solvent-free, grinding, RT | 10 min | 87 |

| 4-Methoxybenzaldehyde | 2 | 1 | K₂CO₃ (1) | Solvent-free, grinding, RT | 12 min | 92 |

| 4-Fluorobenzaldehyde | 2 | 1 | K₂CO₃ (1) | Solvent-free, grinding, RT | 15 min | 85 |

| 4-Nitrobenzaldehyde | 2 | 1 | K₂CO₃ (1) | Solvent-free, grinding, RT | 18 min | 82 |

| Pyridine-4-carboxaldehyde | 2 | 1 | K₂CO₃ (1) | Solvent-free, grinding, RT | 20 min | 88 |

Detailed Experimental Protocols

General Protocol for the Passerini Three-Component Reaction

This protocol provides a general procedure for the Passerini reaction, which can be adapted for use with this compound.

-

To a solution of the carboxylic acid (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added the pyridine aldehyde (1.0 equiv.).

-

The isocyanide (1.0 equiv.) is then added to the mixture.

-

The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.

General Protocol for the Ugi Four-Component Reaction

This protocol outlines a general procedure for the Ugi reaction, which can be adapted for this compound.

-

To a solution of the amine (1.0 equiv.) in a polar solvent (e.g., methanol, ethanol) is added the pyridine aldehyde (1.0 equiv.).

-

The mixture is stirred for 30 minutes to allow for imine formation.

-

The carboxylic acid (1.0 equiv.) and the isocyanide (1.0 equiv.) are then added sequentially to the reaction mixture.

-

The reaction is stirred at room temperature for 24-72 hours, with progress monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the pure α-acylamino amide.

Specific Protocol for the Three-Component Synthesis of 2-amino-4-(pyridin-4-yl)-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitrile [2]

This protocol details the synthesis of a functionalized pyridine using pyridine-4-carboxaldehyde as a representative pyridine aldehyde.

-

A mixture of pyridine-4-carboxaldehyde (0.20 g, 1.88 mmol), malononitrile (0.25 g, 3.77 mmol), 2-mercaptopyridine (0.17 g, 1.50 mmol), and potassium carbonate (0.21 g, 1.50 mmol) is placed in a mortar.

-

The mixture is ground with a pestle at room temperature for 20 minutes.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and filtered to obtain the crude product.

-

The crude product is recrystallized from ethanol to afford the pure product as a yellow solid.

Visualizations

Caption: General mechanism of the Passerini reaction.

Caption: General mechanism of the Ugi reaction.

Caption: General experimental workflow for a multi-component reaction.

References

Application Notes and Protocols: Derivatization of Methyl 3-formylpicolinate for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-formylpicolinate is a versatile heterocyclic compound featuring a pyridine ring, a methyl ester, and a reactive aldehyde (formyl) group. The picolinate scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The aldehyde functionality, in particular, serves as a convenient chemical handle for derivatization, allowing for the systematic synthesis of compound libraries. This document outlines key derivatization strategies—reductive amination and Schiff base formation—and provides detailed protocols for synthesis and subsequent biological screening to identify novel therapeutic agents, particularly those with potential anticancer activities.[2][3]

Key Derivatization Strategies

The formyl group of this compound is readily converted into a diverse array of functional groups. Two of the most robust and widely used methods are reductive amination and Schiff base formation.

-

Reductive Amination: This powerful two-step, one-pot reaction converts the aldehyde into a secondary or tertiary amine. It begins with the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[4][5] This method is highly efficient for creating diverse amine derivatives and avoids the over-alkylation issues common with direct alkylation methods.[4]

-

Schiff Base Formation: The condensation of the formyl group with a primary amine yields a Schiff base (or imine).[6] These compounds are not only synthetic intermediates but can also possess significant biological activity themselves. Schiff base metal complexes, for instance, have been widely studied for their industrial and therapeutic applications, including antifungal, antibacterial, and anticancer properties.[7][8]

Logical Workflow for Derivatization and Screening

The overall process involves the synthesis of a chemical library followed by systematic biological evaluation.

Caption: General workflow from starting material to hit identification.

Experimental Protocols

Protocol 1: Synthesis of Derivatives via Reductive Amination

This protocol describes a general method for synthesizing secondary amine derivatives of this compound.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.) (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[4]

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DCE.

-

Add the selected primary amine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amine derivative.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol provides a general method for the synthesis of Schiff base (imine) derivatives.

Materials:

-

This compound

-

Primary amine (e.g., substituted anilines) (1.0 equivalents)

-

Anhydrous Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous ethanol in a round-bottom flask.

-

Add the primary amine (1.0 eq.) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.[8]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify via column chromatography.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Derivatization Reaction Schemes

Caption: Key derivatization reactions of this compound.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized derivatives against cancer cell lines (e.g., HepG2, HCT116).[2]

Materials:

-

Human cancer cell lines (e.g., HepG2, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., Sorafenib)[3]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the synthesized derivatives and the positive control in the complete growth medium. The final DMSO concentration should be <0.1%.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).

-

Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation

Quantitative results from the biological screening should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Anti-proliferative Activity (IC₅₀) of this compound Derivatives

| Compound ID | R-Group (Substituent) | IC₅₀ (µM) on HepG2[2] | IC₅₀ (µM) on HCT116[2] |

| M3FP-01 | -CH₂-Ph | 25.4 | 30.1 |

| M3FP-02 | -CH₂-(4-Cl-Ph) | 15.2 | 18.5 |

| M3FP-03 | -CH₂-(4-MeO-Ph) | 22.8 | 28.4 |

| M3FP-04 | -Ph | 45.1 | >50 |

| M3FP-05 | -(4-F-Ph) | 35.7 | 41.2 |

| Sorafenib | (Positive Control)[3] | 5.8 | 6.2 |

Data are hypothetical and for illustrative purposes only.

Potential Mechanism of Action: Kinase Inhibition

Derivatives of the picolinamide scaffold have been identified as inhibitors of key signaling proteins involved in cell division, such as Aurora-B kinase.[3] Inhibition of Aurora-B disrupts the proper formation of the mitotic spindle, leading to failed cell division (cytokinesis), polyploidy, and ultimately apoptosis. This represents a plausible signaling pathway through which novel anticancer agents derived from this compound may act.

Caption: Inhibition of Aurora-B kinase disrupts mitosis, leading to apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base – Material Science Research India [materialsciencejournal.org]

- 8. Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: Methyl 3-formylpicolinate in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This document provides detailed application notes and protocols for the use of Methyl 3-formylpicolinate, a functionalized pyridine derivative, in the synthesis of novel kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of the EGFR pathway is a hallmark of various cancers, and inhibitors of this pathway have proven to be effective therapeutics.

The synthetic strategy outlined herein is based on established methodologies for the synthesis of aminopyrimidine-based kinase inhibitors, adapted for the specific use of this compound as a key starting material. The protocols will guide researchers through the chemical synthesis, purification, and characterization of a novel potential EGFR inhibitor. Furthermore, representative biological data and a description of the relevant signaling pathway are provided to contextualize the application of these compounds.

Data Presentation

The following table summarizes representative quantitative data for aminopyrimidine-based EGFR inhibitors against wild-type and mutant forms of the enzyme. This data is illustrative of the expected potency of novel inhibitors synthesized using the described protocols.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |

| Aminopyrimidine | EGFR (Wild Type) | 170 | Gefitinib |

| Aminopyrimidine | EGFR (L858R Mutant) | 1.1 - 14.8 | Erlotinib |

| Aminopyrimidine | EGFR (T790M Mutant) | 4.0 - 34 | Osimertinib |

| Aminopyrimidine | EGFR (C797S Mutant) | 7.2 | Brigatinib |

Note: IC50 values are representative and sourced from publicly available literature on aminopyrimidine-based EGFR inhibitors to provide a benchmark for newly synthesized compounds.[1][2][3][4][5][6][7]

Experimental Protocols

The following protocols detail a proposed synthetic route for a novel aminopyrimidine-based kinase inhibitor starting from this compound.

Protocol 1: Synthesis of (E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate (Intermediate 1)

This protocol describes the condensation of this compound with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a key enaminone intermediate.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl acetate in Hexane).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate as a solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Novel Aminopyrimidine Kinase Inhibitor

This protocol details the cyclization reaction of the enaminone intermediate with guanidine to form the aminopyrimidine core of the kinase inhibitor.

Materials:

-

(E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate (Intermediate 1)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol or use a commercially available solution.

-

In a round-bottom flask, dissolve guanidine hydrochloride (1.2 eq) in the sodium ethoxide solution (2.5 eq) in absolute ethanol (15 mL/mmol).

-

To this solution, add (E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate (Intermediate 1, 1.0 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours.

-

Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

-

After completion, cool the reaction mixture to room temperature.

-

A precipitate should form. Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the solid product under vacuum to yield the novel aminopyrimidine kinase inhibitor.

-

Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity by HPLC.

Mandatory Visualization

Signaling Pathway

The diagram below illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[8][9][10][11][12] The synthesized kinase inhibitor is designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis and characterization of the novel kinase inhibitor.

References

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Formylation of Methyl Picolinate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formylated pyridine derivatives, particularly formyl-substituted methyl picolinates, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of a formyl (-CHO) group onto the picolinate ring provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex heterocyclic systems. This document provides detailed application notes and protocols for common methods used in the formylation of methyl picolinate derivatives, focusing on reaction conditions, experimental procedures, and comparative data.

Key Formylation Methodologies

The formylation of methyl picolinate derivatives can be achieved through several synthetic strategies. The choice of method often depends on the electronic properties of the substituents on the pyridine ring and the desired regioselectivity. The most prevalent methods include the Vilsmeier-Haack reaction and formylation via directed ortho-metalation using organolithium reagents.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a formylating agent, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3] This electrophilic aromatic substitution reaction is generally effective for methyl picolinate derivatives bearing electron-donating groups, which activate the pyridine ring towards electrophilic attack.[4] The reaction temperature is substrate-dependent and can range from below 0°C to 80°C.[3] The reaction proceeds via an intermediate iminium species, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[2][3]

Formylation via Organolithium Reagents

For picolinate derivatives that are less reactive or where specific regioselectivity is required, formylation via lithiation is a powerful alternative. This method involves the deprotonation of the pyridine ring using a strong organolithium base, such as n-butyllithium (n-BuLi) or a hindered lithium amide base like lithium diisopropylamide (LDA), to form an organolithium intermediate.[5] This intermediate is then quenched with an electrophilic formylating agent, typically DMF.[5] The position of lithiation, and therefore formylation, can often be controlled by directing groups present on the picolinate ring.[6]

Formylation with N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)